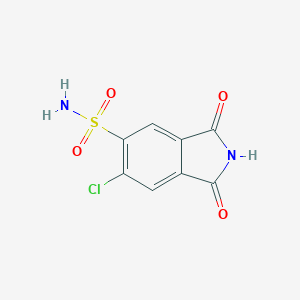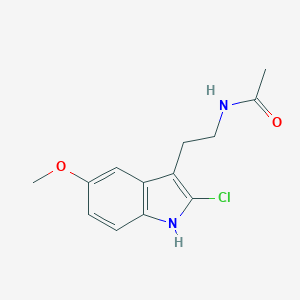
2-Chloromelatonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromelatonin is a synthetic analogue of the hormone melatonin, which is produced naturally in the pineal gland. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Chloromelatonin is similar to that of melatonin, but with some differences due to the presence of the chlorine atom. It acts as an agonist at melatonin receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a variety of physiological effects, including regulation of the sleep-wake cycle, modulation of immune function, and inhibition of oxidative stress.
Effets Biochimiques Et Physiologiques
2-Chloromelatonin has been shown to have a variety of biochemical and physiological effects. It has been found to increase antioxidant enzyme activity, reduce oxidative stress, and decrease inflammation. It also has neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function. Additionally, it has been shown to regulate the sleep-wake cycle and improve sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloromelatonin in lab experiments is that it is a stable compound that can be easily synthesized and purified. It also has a longer half-life than melatonin, which allows for a longer duration of action. However, one limitation is that it is not widely available commercially, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 2-Chloromelatonin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of 2-Chloromelatonin involves the chlorination of melatonin with thionyl chloride. The resulting compound has a chlorine atom attached to the 2-position of the indole ring. This modification alters the pharmacological properties of melatonin, resulting in a compound with different physiological effects.
Applications De Recherche Scientifique
2-Chloromelatonin has been studied for its potential therapeutic applications, including as an antioxidant, anti-inflammatory, and neuroprotective agent. It has also been investigated for its potential use in the treatment of sleep disorders, cancer, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
118747-02-7 |
|---|---|
Nom du produit |
2-Chloromelatonin |
Formule moléculaire |
C13H15ClN2O2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
N-[2-(2-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |
Clé InChI |
NCUNCNOQCUAVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
SMILES canonique |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
Synonymes |
2-chloromelatonin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




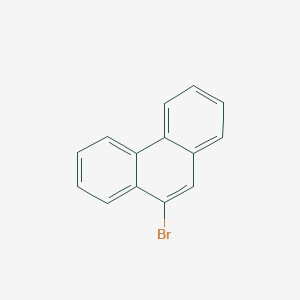
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)

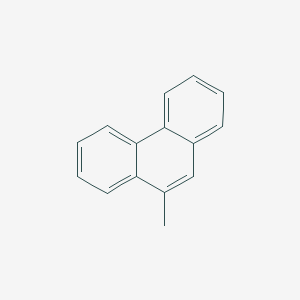




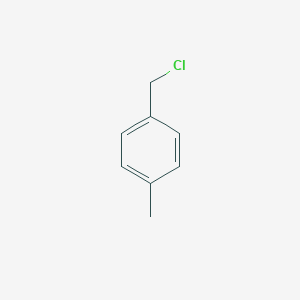
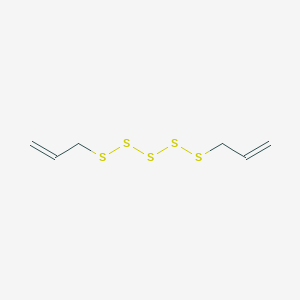
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

